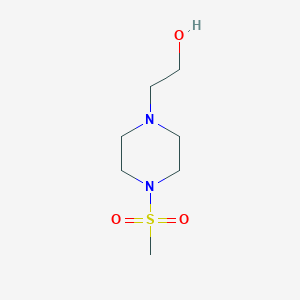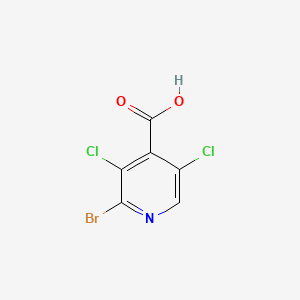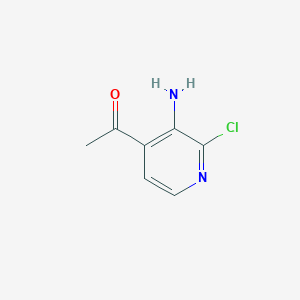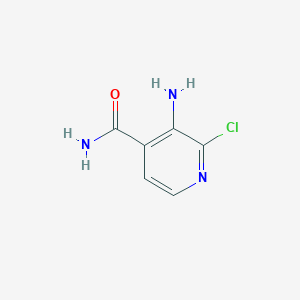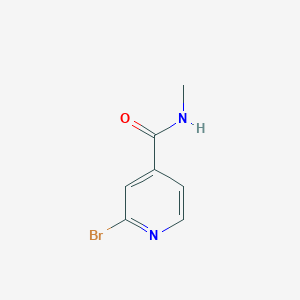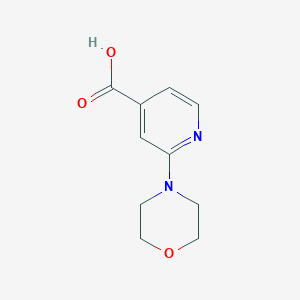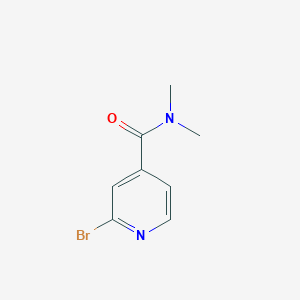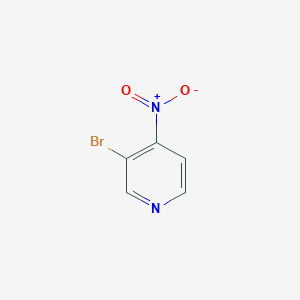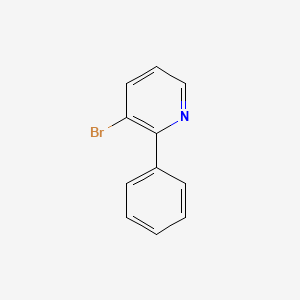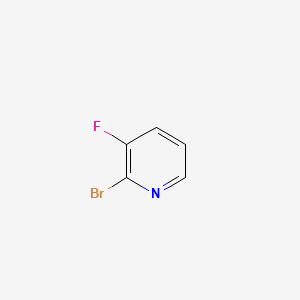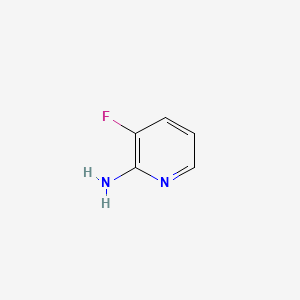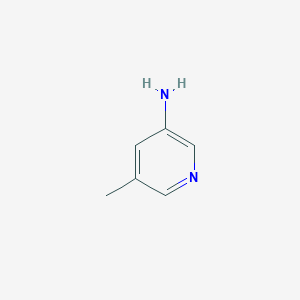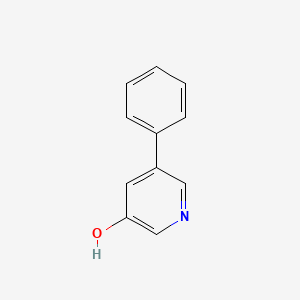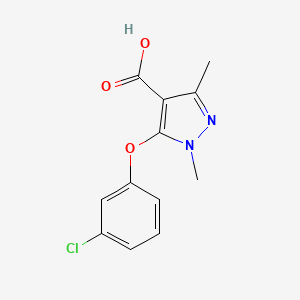
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Pyrazole derivatives have been extensively studied and synthesized through various methods, often involving the functionalization of the pyrazole core and the introduction of different substituents to achieve desired properties and activities .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine, followed by basic hydrolysis . Similarly, other pyrazole derivatives were synthesized through condensation/cyclization reactions under specific conditions, such as the use of hydrochloric acid in methyl alcohol . These methods highlight the versatility and adaptability of pyrazole synthesis to incorporate various functional groups, including chlorophenoxy moieties.
Molecular Structure Analysis
The molecular structures of pyrazole derivatives have been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction studies. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to crystallize in the triclinic crystal system with specific unit cell parameters . The molecular geometry and vibrational frequencies of these compounds have also been calculated using density functional theory (DFT), which provides insights into the electronic properties and stability of the molecules .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including functionalization and transamidation, which allow for the diversification of the pyrazole scaffold . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as the nature of the substituents attached to the pyrazole ring. Charge transfer complex formation, as seen between 5-amino-1,3-dimethylpyrazole and chloranilic acid, is another example of the chemical reactivity of pyrazole derivatives, which can lead to changes in color and absorption properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and the nature of their substituents. For instance, the stability constants and thermodynamic parameters of charge transfer complexes can vary depending on the solvent used . The crystal packing and hydrogen bonding interactions also play a significant role in the solid-state properties of these compounds . Computational studies, including HOMO-LUMO energy gap analysis and molecular electrostatic potential mapping, provide further understanding of the electronic transitions and potential reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Environmental Chemistry
- Chlorophenoxy acids, which are structurally related to “5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid”, are often used as herbicides .
- These compounds are typically analyzed in environmental samples such as water and soil .
- The analysis involves chemical derivatization prior to gas chromatographic (GC) methods .
- Nine chlorophenoxy-acid-type herbicide active ingredients have been derivatised successfully with trimethylsilyl N,N-dimethyl carbamate and t-butyldimethylsilyl N,N-dimethyl carbamate by forming their trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) esters, respectively .
- The detection and determination of the derivatives were performed by capillary gas chromatography–mass spectrometry .
- The method was applied for the analysis of 115 ground water and surface water samples collected in Békés County, Hungary in 2009 .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Horticulture
- A structurally similar compound, 2-(3-Chlorophenoxy)propionic Acid, has been used to increase the fruit size of peaches . The compound was applied to the leaves of peach trees at 9 weeks postbloom, and it significantly increased fruit diameter . This application could potentially be explored with “5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid”.
-
Scientific Field: Environmental Analysis
-
Scientific Field: Analytical Chemistry
-
Scientific Field: Organic Synthesis
Eigenschaften
IUPAC Name |
5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)11(15(2)14-7)18-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZQYDFNVLHCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OC2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179101 | |
| Record name | 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
446276-24-0 | |
| Record name | 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446276-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



